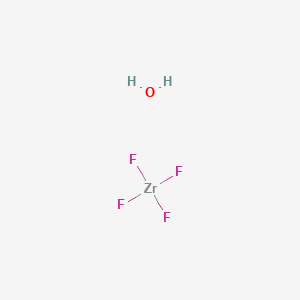
Zirconium(IV) fluoride hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zirconium(IV) fluoride hydrate is a chemical compound with the formula ZrF₄·xH₂O. It is a hydrated form of zirconium(IV) fluoride, where “x” represents the number of water molecules associated with each formula unit. This compound is known for its applications in various fields, including materials science, chemistry, and industry. This compound is typically found as a white crystalline solid and is known for its high thermal stability and resistance to chemical attack.
Preparation Methods
Synthetic Routes and Reaction Conditions
Zirconium(IV) fluoride hydrate can be synthesized through several methods. One common approach involves the reaction of zirconium dioxide (ZrO₂) with hydrogen fluoride (HF) or hydrofluoric acid (HF) at elevated temperatures. The reaction can be represented as follows:
ZrO2+4HF→ZrF4+2H2O
This reaction produces zirconium(IV) fluoride, which can then be hydrated to form this compound.
Another method involves the direct reaction of zirconium metal with hydrogen fluoride at high temperatures:
Zr+4HF→ZrF4+2H2
Industrial Production Methods
In industrial settings, this compound is often produced by dissolving zirconium compounds, such as zirconium oxychloride, in hydrofluoric acid. The resulting solution is then evaporated to obtain the hydrated form of zirconium(IV) fluoride. This method allows for large-scale production of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions
Zirconium(IV) fluoride hydrate undergoes various chemical reactions, including:
Hydrolysis: When exposed to moisture, this compound can hydrolyze to form zirconium hydroxide and hydrofluoric acid.
Complexation: It can form complexes with other fluoride ions or ligands, leading to the formation of various zirconium fluoride complexes.
Reduction: Zirconium(IV) fluoride can be reduced to lower oxidation states of zirconium, although this is less common.
Common Reagents and Conditions
Hydrolysis: Water or moisture is the primary reagent for hydrolysis reactions.
Complexation: Fluoride salts or other ligands can be used to form complexes with this compound.
Reduction: Reducing agents such as hydrogen gas or metals can be used under specific conditions to reduce zirconium(IV) fluoride.
Major Products Formed
Hydrolysis: Zirconium hydroxide and hydrofluoric acid.
Complexation: Various zirconium fluoride complexes.
Reduction: Lower oxidation states of zirconium, such as zirconium(III) fluoride.
Scientific Research Applications
Zirconium(IV) fluoride hydrate has a wide range of scientific research applications, including:
Materials Science: It is used in the production of optical fibers and glasses due to its low refractive index and high transparency in the infrared region.
Chemistry: It serves as a precursor for the synthesis of other zirconium compounds and as a catalyst in various chemical reactions.
Biology and Medicine: this compound is investigated for its potential use in dental materials and as an anti-caries agent in toothpaste formulations.
Industry: It is used in the manufacturing of ceramics, coatings, and refractory materials due to its high thermal stability and resistance to chemical attack.
Mechanism of Action
The mechanism of action of zirconium(IV) fluoride hydrate depends on its specific application. In dental materials, for example, it acts by releasing fluoride ions, which help in the remineralization of tooth enamel and prevention of dental caries. In optical fibers, its low refractive index and high transparency contribute to efficient light transmission.
Comparison with Similar Compounds
Similar Compounds
Zirconium(IV) chloride (ZrCl₄): Another zirconium halide with similar applications in catalysis and materials science.
Zirconium(IV) oxydichloride octahydrate (ZrOCl₂·8H₂O): Used as a catalyst and in the production of zirconium-based materials.
Zirconium(IV) sulfate (Zr(SO₄)₂): Used in water treatment and as a precursor for other zirconium compounds.
Uniqueness
Zirconium(IV) fluoride hydrate is unique due to its high thermal stability, resistance to chemical attack, and specific applications in optical materials and dental products. Its ability to form various complexes and its role as a fluoride ion source further distinguish it from other zirconium compounds.
Properties
IUPAC Name |
tetrafluorozirconium;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4FH.H2O.Zr/h4*1H;1H2;/q;;;;;+4/p-4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GORLMDNEWNWWBP-UHFFFAOYSA-J |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.F[Zr](F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
F4H2OZr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15298-38-1 |
Source


|
| Record name | Zirconium(IV) fluoride hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
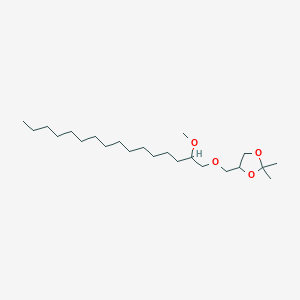

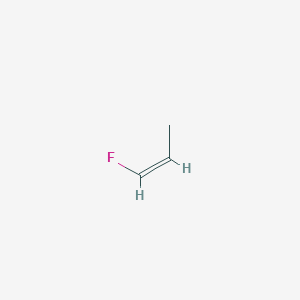
![Pyrimido[4,5-D]pyridazine-2,4(1H,3H)-dione](/img/structure/B96414.png)
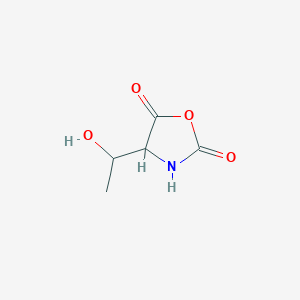
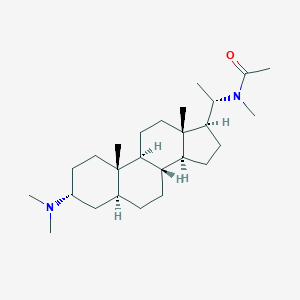
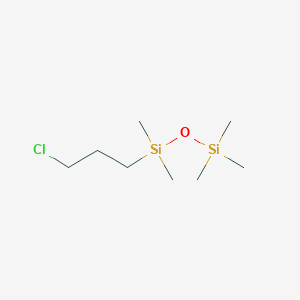
![2-Ethylthieno[2,3-b]pyridine](/img/structure/B96423.png)
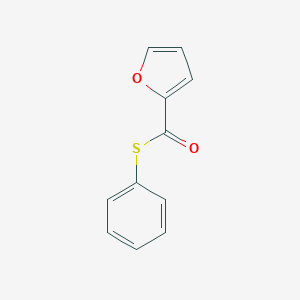
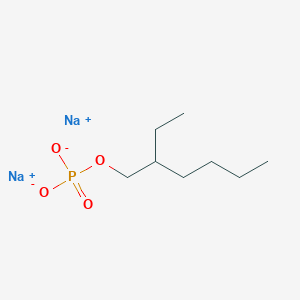
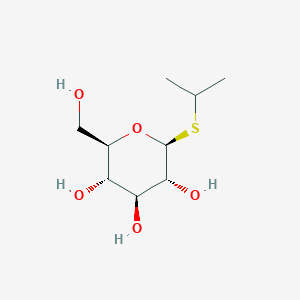
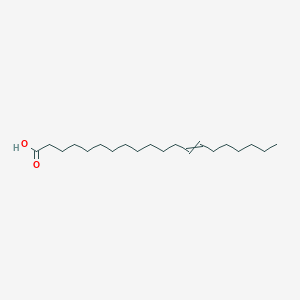

![n-{4-[(5,6-Dimethyl-1,2,4-triazin-3-yl)sulfamoyl]phenyl}acetamide](/img/structure/B96432.png)
